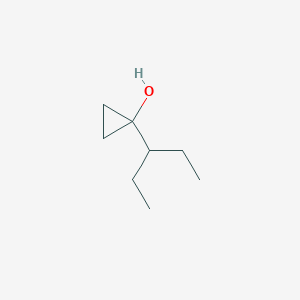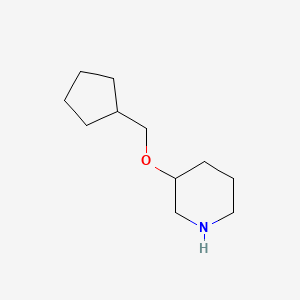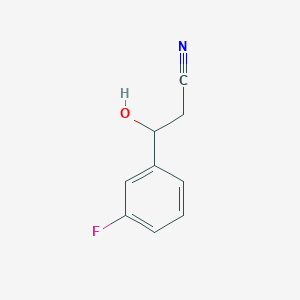
3-(3-Fluorophenyl)-3-hydroxypropanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Fluorophenyl)-3-hydroxypropanenitrile is an organic compound that features a fluorine atom attached to a phenyl ring, a hydroxyl group, and a nitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Fluorophenyl)-3-hydroxypropanenitrile typically involves the reaction of 3-fluorobenzaldehyde with a suitable cyanide source under basic conditions. One common method is the use of sodium cyanide in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition mechanism, where the cyanide ion attacks the carbonyl carbon of the aldehyde, followed by protonation to form the hydroxyl group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Fluorophenyl)-3-hydroxypropanenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 3-(3-Fluorophenyl)-3-oxopropanenitrile.
Reduction: The nitrile group can be reduced to form an amine, yielding 3-(3-Fluorophenyl)-3-hydroxypropanamine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: 3-(3-Fluorophenyl)-3-oxopropanenitrile
Reduction: 3-(3-Fluorophenyl)-3-hydroxypropanamine
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
3-(3-Fluorophenyl)-3-hydroxypropanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biochemical pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(3-Fluorophenyl)-3-hydroxypropanenitrile depends on its interaction with molecular targets such as enzymes or receptors. The presence of the fluorine atom can enhance the compound’s binding affinity to certain targets, while the hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(4-Fluorophenyl)-3-hydroxypropanenitrile
- 3-(3-Chlorophenyl)-3-hydroxypropanenitrile
- 3-(3-Methylphenyl)-3-hydroxypropanenitrile
Uniqueness
3-(3-Fluorophenyl)-3-hydroxypropanenitrile is unique due to the presence of the fluorine atom at the meta position on the phenyl ring. This fluorine atom can significantly influence the compound’s reactivity and binding properties compared to other similar compounds with different substituents. The specific arrangement of functional groups in this compound makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H8FNO |
|---|---|
Poids moléculaire |
165.16 g/mol |
Nom IUPAC |
3-(3-fluorophenyl)-3-hydroxypropanenitrile |
InChI |
InChI=1S/C9H8FNO/c10-8-3-1-2-7(6-8)9(12)4-5-11/h1-3,6,9,12H,4H2 |
Clé InChI |
TZZRXURUNZLIGR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)F)C(CC#N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


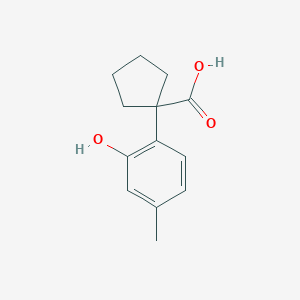
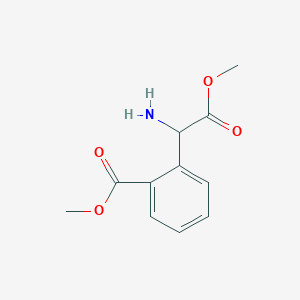
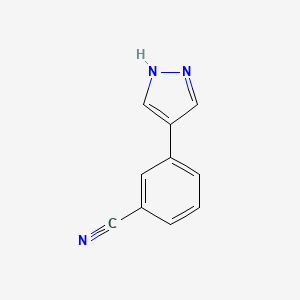

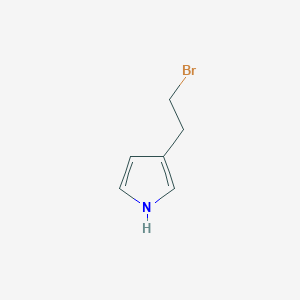
![4,7-dichloro-1-methyl-1H-imidazo[4,5-d]pyridazinehydrochloride](/img/structure/B13588175.png)
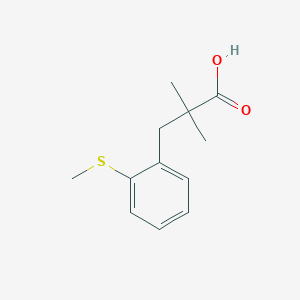
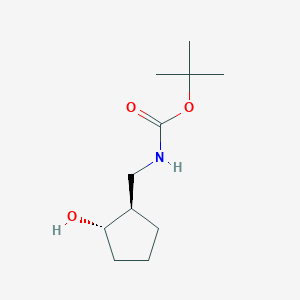
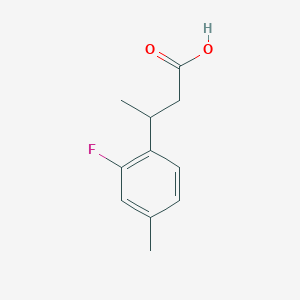
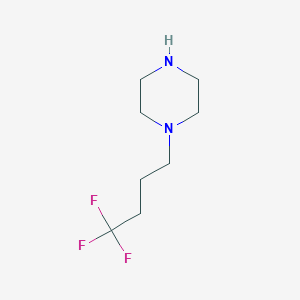
![Adamantan-1-yl-[4-(2-hydroxy-ethyl)-piperazin-1-yl]-methanone](/img/structure/B13588212.png)
![1,8-Diazaspiro[4.5]decan-4-oldihydrochloride](/img/structure/B13588219.png)
